molecular formula C22H21F3N4O3S B2869674 N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 946239-85-6

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2869674
CAS No.: 946239-85-6
M. Wt: 478.49
InChI Key: NLTOTXGRLOTCAI-UHFFFAOYSA-N
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Description

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a piperidinyl group, a pyridazinyl group, and a trifluoromethoxybenzenesulfonamide moiety

Scientific Research Applications

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in treating diseases, particularly those involving inflammation or microbial infections.

    Industry: It is explored for its applications in developing new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the piperidinyl and pyridazinyl intermediates, which are then coupled with a phenyl group

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethoxy group, in particular, enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c23-22(24,25)32-18-8-10-19(11-9-18)33(30,31)28-17-6-4-16(5-7-17)20-12-13-21(27-26-20)29-14-2-1-3-15-29/h4-13,28H,1-3,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTOTXGRLOTCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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